Eupalinolide O

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

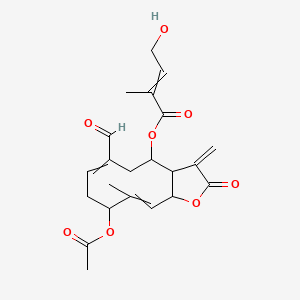

C22H26O8 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3 |

InChI Key |

MAIWERGSXNNKMK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Eupalinolide O: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Eupalinolide O, a novel sesquiterpene lactone derived from the medicinal plant Eupatorium lindleyanum. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and elucidates its mechanism of action in cancer cells through signaling pathway diagrams.

Discovery of a Novel Sesquiterpene Lactone

This compound was first identified as a new natural product during a systematic investigation into the chemical constituents of Eupatorium lindleyanum. This discovery was part of a broader effort to identify bioactive compounds from this plant, which has a history of use in traditional medicine. The isolation of this compound was reported along with several other known eupalinolides, highlighting the rich and complex chemical profile of this plant species.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of sesquiterpene lactones from Eupatorium lindleyanum and represent a comprehensive approach to obtaining pure this compound.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is macerated with 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature for 24 hours. This extraction process is repeated three times to ensure a comprehensive extraction of secondary metabolites.

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure at a temperature below 40°C to yield a crude ethanol extract.

Fractionation and Isolation

A multi-step fractionation and purification process is employed to isolate this compound from the crude extract.

-

Liquid-Liquid Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against petroleum ether to remove non-polar compounds, followed by ethyl acetate, and finally n-butanol. The sesquiterpene lactones, including this compound, are typically enriched in the n-butanol fraction.

-

High-Speed Counter-Current Chromatography (HSCCC): The dried n-butanol fraction is subjected to preparative HSCCC for the separation of individual compounds.[1]

-

Two-Phase Solvent System: A common solvent system for the separation of eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water, often in a 1:4:2:3 (v/v/v/v) ratio.[1]

-

HSCCC Operation: The HSCCC column is first filled with the upper phase as the stationary phase. The sample, dissolved in a mixture of the upper and lower phases, is then injected. The lower phase is used as the mobile phase at a defined flow rate (e.g., 2.0 mL/min). The apparatus is operated at a specific rotational speed (e.g., 900 rpm).

-

Fraction Collection: The effluent is monitored using a UV detector (typically at 210-254 nm), and fractions are collected based on the resulting chromatogram peaks.

-

-

Purity Analysis: The purity of the isolated fractions containing this compound is determined using High-Performance Liquid Chromatography (HPLC).

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, and 2D NMR (such as COSY, HMQC, and HMBC), are conducted to elucidate the complete chemical structure and stereochemistry of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the isolation of eupalinolides from Eupatorium lindleyanum using HSCCC. While this specific data pertains to Eupalinolides A and B, it provides a benchmark for the expected yield and purity of this compound under similar experimental conditions.[1]

| Compound | Starting Material | Amount Purified | Purity (by HPLC) |

| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 mg | 97.9% |

| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 mg | 97.1% |

Biological Activity and Signaling Pathways

This compound has demonstrated significant anticancer activity, particularly against human triple-negative breast cancer (TNBC) cells.[2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through the modulation of reactive oxygen species (ROS) generation and the subsequent activation of key signaling pathways.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in human breast cancer cells. This is accompanied by a significant decrease in the expression of key cell cycle-related proteins, such as cyclin B1 and cdc2.

Conclusion

This compound is a promising novel sesquiterpene lactone isolated from Eupatorium lindleyanum. The methodologies for its isolation are well-established, relying on a combination of solvent partitioning and chromatographic techniques. Its significant anticancer properties, mediated through the induction of apoptosis and cell cycle arrest, identify this compound as a valuable lead compound for further investigation in the development of new cancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of this potent natural product.

References

- 1. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Potential Anti-Cancer Effect of Sesquiterpene Lactones in Breast Cancer - Jorjani Biomedicine Journal [jorjanijournal.goums.ac.ir]

- 3. spandidos-publications.com [spandidos-publications.com]

Eupalinolide O: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Isolated from the plant Eupatorium lindleyanum DC., this compound has emerged as a compound of significant interest in oncological research.[1][2] Specifically, it has demonstrated potent anticancer properties, particularly against aggressive cancer subtypes such as triple-negative breast cancer (TNBC).[3][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is critical for its handling, formulation, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₆O₈ | |

| Molecular Weight | 418.44 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| Storage (Powder) | -20°C, protected from light | |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |

Spectroscopic and Structural Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. Mass Spectrometry (MS) is used to determine the mass of the molecule, confirming its molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 2: Spectroscopic Data for this compound (Note: NMR data is referenced from commercially available sources and may vary slightly based on solvent and instrumentation.)

| Technique | Data Summary | Reference |

| ¹H-NMR | Spectra available, confirms the arrangement of hydrogen atoms. | |

| ¹³C-NMR | Spectra available, confirms the carbon skeleton of the molecule. | |

| LC-MS | Confirms molecular weight and purity. |

Biological Activity and Mechanism of Action

This compound exhibits significant anticancer activity, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Anticancer Effects:

-

Triple-Negative Breast Cancer (TNBC): this compound has been shown to inhibit the viability and proliferation of human TNBC cell lines, including MDA-MB-468 and MDA-MB-231.

-

Apoptosis Induction: It triggers apoptosis by causing a loss of mitochondrial membrane potential and activating caspases, which are key enzymes in the apoptotic cascade.

-

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.

Signaling Pathways: The anticancer effects of this compound are mediated by its modulation of key cellular signaling pathways. A primary mechanism involves the generation of Reactive Oxygen Species (ROS) and subsequent regulation of the Akt/p38 MAPK pathway.

-

ROS Generation: this compound treatment significantly elevates the intracellular levels of ROS in TNBC cells. This increase in oxidative stress is a critical trigger for the apoptotic process.

-

Akt/p38 MAPK Pathway:

-

Akt Suppression: It markedly decreases the phosphorylation of Akt, a protein kinase that promotes cell survival. Inhibition of Akt signaling is a key step in allowing apoptosis to proceed.

-

p38 MAPK Activation: Concurrently, it increases the phosphorylation of p38 MAPK, a protein kinase involved in stress responses that can lead to apoptosis.

-

-

STAT3 Inhibition: this compound has also been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor frequently overactivated in cancer, promoting proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for key experiments used to characterize its biological activity.

Isolation of this compound from Eupatorium lindleyanum DC.

This protocol is adapted from methods used for isolating sesquiterpenoid lactones from E. lindleyanum.

-

Extraction:

-

Air-dried and powdered aerial parts of E. lindleyanum are extracted with 95% ethanol (B145695) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude ethanol extract.

-

-

Partitioning:

-

The ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected and concentrated.

-

-

Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v ratio) is prepared and equilibrated. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation: The coiled column of the HSCCC instrument is filled with the upper stationary phase. The apparatus is then rotated at a set speed (e.g., 900 rpm).

-

Sample Injection: The concentrated n-butanol fraction is dissolved in a mixture of the upper and lower phases and injected into the column.

-

Elution: The lower mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min).

-

Fraction Collection: The effluent is monitored by UV detection (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

-

-

Purity Analysis: The purity of the fractions containing this compound is confirmed by High-Performance Liquid Chromatography (HPLC).

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 2 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan (B1609692) crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Culture cells (e.g., 1 × 10⁶ cells in a T25 flask) and treat with this compound for the desired time.

-

Cell Collection: Harvest both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI staining solutions to the cells.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

-

Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins like Akt and p38.

-

Protein Extraction: After treatment with this compound, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38).

-

-

Secondary Antibody and Detection:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Conclusion

This compound is a promising natural product with well-defined anticancer properties. Its ability to induce apoptosis and cell cycle arrest through the modulation of ROS generation and the Akt/p38 MAPK and STAT3 signaling pathways makes it a valuable candidate for further investigation in drug development. The protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this potent sesquiterpene lactone.

References

- 1. Precise discovery of a STAT3 inhibitor from Eupatorium lindleyanum and evaluation of its activity of anti-triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Eupalinolide O: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research. Its cytotoxic effects, particularly against triple-negative breast cancer cells, are attributed to its ability to induce apoptosis through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, supported by quantitative spectroscopic data and detailed experimental protocols.

Chemical Structure and Stereochemistry

This compound is a sesquiterpenoid with the molecular formula C₂₂H₂₆O₈.[1] The core of its structure is a germacrane-type sesquiterpene lactone. The precise stereochemistry is critical to its biological function. The structural elucidation of this compound and its congeners has been accomplished through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Spectroscopic Data

The structural confirmation of this compound is based on the following spectroscopic data, obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃[1]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 130.2 | 5.25 (d, 10.0) |

| 2 | 135.8 | 5.01 (t, 10.0) |

| 3 | 43.1 | 2.45 (m) |

| 4 | 148.9 | - |

| 5 | 50.1 | 2.68 (m) |

| 6 | 78.2 | 4.85 (d, 9.5) |

| 7 | 52.3 | 2.95 (m) |

| 8 | 74.5 | 5.15 (dd, 9.5, 4.5) |

| 9 | 40.1 | 2.35 (m) |

| 10 | 142.1 | - |

| 11 | 138.9 | - |

| 12 | 170.1 | - |

| 13 | 124.9 | 6.25 (d, 3.0), 5.65 (d, 3.0) |

| 14 | 17.2 | 1.85 (s) |

| 15 | 25.8 | 1.95 (s) |

| 1' | 167.2 | - |

| 2' | 128.1 | - |

| 3' | 138.5 | 6.95 (q, 7.0) |

| 4' | 14.5 | 1.88 (d, 7.0) |

| 5' | 12.1 | 1.82 (s) |

| OAc | 170.5, 21.0 | - |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is adapted from established methods for the isolation of eupalinolides from Eupatorium lindleyanum DC.[2][3]

3.1.1. Preparation of Crude Extract

-

Maceration: The dried and powdered aerial parts of Eupatorium lindleyanum DC. are macerated with 95% ethanol (B145695) at room temperature.

-

Extraction: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Separation

A two-step chromatographic approach is employed for efficient purification.

-

Solvent System Selection: A suitable two-phase solvent system is selected. For related eupalinolides, a common system is n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v).

-

HSCCC Procedure:

-

Solvent Preparation: The selected two-phase solvent system is prepared by mixing the solvents in a separatory funnel and allowing the phases to equilibrate and separate.

-

Column Filling: The HSCCC column is filled with the upper phase (stationary phase).

-

Sample Injection: The crude fraction (e.g., the n-butanol fraction) is dissolved in a mixture of the upper and lower phases and injected into the column.

-

Elution and Fraction Collection: The lower phase (mobile phase) is pumped through the column at a constant flow rate. The effluent is monitored with a UV detector (at 254 nm), and fractions are collected at regular intervals.

-

-

Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3.1.3. Final Purification by HPLC (Optional)

For obtaining highly pure this compound, fractions containing the compound can be pooled, concentrated, and further purified using a semi-preparative HPLC system with a C18 column and a suitable gradient elution.

Structural Elucidation

The structure of isolated this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (such as HR-ESI-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments is conducted to elucidate the complex structure. This includes ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments to establish the connectivity and stereochemistry of the molecule.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells. It induces apoptosis by modulating the generation of reactive oxygen species (ROS) and the Akt/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Mechanism of Action

This compound treatment leads to an increase in intracellular ROS levels. This oxidative stress is believed to be a key trigger for the subsequent activation of apoptotic pathways. The compound has been shown to decrease the phosphorylation of Akt, a protein kinase that promotes cell survival, and increase the phosphorylation of p38 MAPK, which is involved in stress responses that can lead to apoptosis. This modulation of the Akt/p38 MAPK pathway results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately leading to caspase activation and programmed cell death.

Experimental Workflow for Biological Activity Assessment

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone of the germacranolide class, has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its pro-apoptotic effects on cancer cells. This technical guide provides a comprehensive overview of the natural sources, isolation procedures, and the biosynthetic pathway of this compound. Detailed experimental methodologies, quantitative data, and visualizations of the biosynthetic pathway are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a natural product isolated from the plant Eupatorium lindleyanum DC., a member of the Asteraceae family. This herbaceous perennial is widely distributed in East Asia and has been traditionally used in Chinese medicine. The primary source of this compound within the plant is the aerial parts, with studies indicating a significant presence in the flowers and leaves. A comprehensive analysis of different medicinal parts of Eupatorium lindleyanum has shown that the flowers contain particularly high levels of sesquiterpene lactones, including various eupalinolides.[1]

Isolation and Purification of this compound

The isolation of this compound from Eupatorium lindleyanum typically involves solvent extraction followed by chromatographic separation. While specific yield data for this compound is not extensively reported, the general procedure for isolating related eupalinolides provides a robust framework.

Extraction

A common method for extracting eupalinolides involves the maceration of the dried and powdered aerial parts of E. lindleyanum with a polar solvent such as 95% ethanol (B145695) at room temperature.[2] The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation

High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for the preparative separation of sesquiterpenoid lactones from the crude extract of E. lindleyanum.[2] A two-phase solvent system, for example, composed of n-hexane-ethyl acetate-methanol-water, is employed to partition and separate the compounds.

Table 1: Quantitative Yield of Related Eupalinolides from Eupatorium lindleyanum

| Compound | Starting Material | Yield | Purity (by HPLC) | Reference |

| Eupalinolide A | 540 mg of n-butanol fraction | 17.9 mg | 97.9% | [3] |

| Eupalinolide B | 540 mg of n-butanol fraction | 19.3 mg | 97.1% | [3] |

Note: This table presents data for closely related eupalinolides to provide an estimate of expected yields.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the carbon skeleton and the stereochemistry of this compound. Detailed analysis of chemical shifts, coupling constants, and correlations from 2D NMR experiments (COSY, HSQC, HMBC) allows for the unambiguous assignment of all proton and carbon signals.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for sesquiterpene lactones in the Asteraceae family, which originates from the isoprenoid pathway.

Precursor Synthesis

The biosynthesis begins with the synthesis of the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Three of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

Formation of the Germacranolide Skeleton

FPP undergoes cyclization to form the germacrene A skeleton, a reaction catalyzed by germacrene A synthase (GAS). Subsequent enzymatic modifications, primarily by cytochrome P450 monooxygenases, lead to the formation of the germacranolide core structure. Key intermediates in this process include germacrene A acid and costunolide.

Proposed Biosynthetic Pathway of this compound

The specific biosynthetic steps leading to this compound are believed to involve a series of hydroxylation and acylation reactions on a germacranolide precursor. A plausible pathway involves the formation of an 8β-hydroxylated germacranolide intermediate, such as eupatolide (B211558) (8β-hydroxy-costunolide). The formation of eupatolide is catalyzed by a specific cytochrome P450 enzyme, CYP71DD6, which acts on 8β-hydroxy-germacrene A acid. Subsequent enzymatic reactions, likely involving specific hydroxylases and acyltransferases, would then lead to the final structure of this compound. The identification and characterization of these specific enzymes in Eupatorium lindleyanum remain an active area of research.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

General Extraction and Fractionation

-

Maceration: Air-dried and powdered aerial parts of Eupatorium lindleyanum are macerated with 95% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature. This process is repeated three times.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The n-butanol fraction is typically enriched with sesquiterpene lactones.

High-Speed Counter-Current Chromatography (HSCCC)

-

Solvent System Preparation: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) is prepared by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.

-

HSCCC Operation:

-

The HSCCC column is filled with the upper phase (stationary phase).

-

The apparatus is rotated at a set speed (e.g., 900 rpm).

-

The lower phase (mobile phase) is pumped through the column at a constant flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is established, the n-butanol fraction, dissolved in a mixture of the upper and lower phases, is injected.

-

The effluent is monitored with a UV detector (e.g., at 210-220 nm), and fractions are collected based on the resulting chromatogram.

-

-

Fraction Analysis: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify and quantify the presence of this compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has outlined its natural source, detailed a robust methodology for its isolation, and provided insights into its biosynthetic pathway. Further research is warranted to fully elucidate the specific enzymes involved in the final steps of its biosynthesis and to optimize extraction and purification protocols to obtain higher yields for preclinical and clinical investigations. The information presented herein serves as a foundational resource for scientists dedicated to advancing the research and development of this and other valuable sesquiterpene lactones.

References

- 1. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Technical Guide: Preliminary Cytotoxicity Screening of Eupalinolide O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity of Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. The document synthesizes key findings on its anticancer activities, detailing experimental methodologies, summarizing cytotoxic efficacy, and illustrating the molecular pathways involved.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic effects against human triple-negative breast cancer (TNBC) cells, while showing markedly less impact on normal epithelial cells. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined using the MTT assay.

Table 1: IC50 Values of this compound on Triple-Negative Breast Cancer Cell Lines

| Cell Line | Time Point | IC50 (µM) |

| MDA-MB-231 | 24 h | 10.34[1] |

| 48 h | 5.85[1] | |

| 72 h | 3.57[1] | |

| MDA-MB-453 | 24 h | 11.47[1] |

| 48 h | 7.06[1] | |

| 72 h | 3.03 |

Data sourced from studies on TNBC cells, indicating a time and concentration-dependent reduction in cell viability.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary cytotoxicity screening of this compound.

2.1. Cell Culture and Reagents

-

Cell Lines:

-

Human triple-negative breast cancer (TNBC) cell lines: MDA-MB-231 and MDA-MB-453.

-

Human breast cancer cell line: MDA-MB-468.

-

Human normal breast epithelial cell line: MCF 10A (used as a non-cancerous control).

-

-

Reagents:

-

This compound (EO) of a specified purity.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cell viability assays.

-

Standard cell culture media, fetal bovine serum (FBS), and antibiotics.

-

2.2. MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, and 20 µM). A control group receives medium with the vehicle (e.g., DMSO) at a concentration corresponding to the highest concentration of the compound used.

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and IC50 values are determined from dose-response curves.

Visualized Experimental Workflow and Signaling Pathways

3.1. Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of this compound.

References

Eupalinolide O: A Technical Guide to Preliminary Mechanism of Action Studies in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2] Preliminary studies have begun to elucidate its mechanism of action, pointing towards the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the foundational research on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further investigation and drug development efforts.

Core Mechanism of Action: An Overview

Preliminary evidence suggests that this compound exerts its anticancer effects primarily through the induction of apoptosis in cancer cells.[1][3] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of the Akt/p38 MAPK signaling pathway.[3] The compound has shown significant activity in triple-negative breast cancer (TNBC) cell lines, a subtype known for its limited treatment options.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | Time Point | IC50 (µM) | Citation |

| MDA-MB-231 | 24 h | 10.34 | |

| 48 h | 5.85 | ||

| 72 h | 3.57 | ||

| MDA-MB-453 | 24 h | 11.47 | |

| 48 h | 7.06 | ||

| 72 h | 3.03 |

Table 2: Effect of this compound on Colony Formation in TNBC Cell Lines (48h treatment)

| Cell Line | This compound (µM) | Mean Colony Number ± SD | Citation |

| MDA-MB-231 | 0 (Control) | Not explicitly stated | |

| 1 | 76.00 ± 7.00 | ||

| 5 | 68.00 ± 6.08 | ||

| 10 | 59.67 ± 6.11 | ||

| 20 | 31.33 ± 3.21 | ||

| MDA-MB-453 | 0 (Control) | Not explicitly stated | |

| 1 | 78.33 ± 8.08 | ||

| 5 | 71.67 ± 6.66 | ||

| 10 | 61.67 ± 5.13 | ||

| 20 | 53.00 ± 4.36 |

Table 3: Qualitative Effects of this compound on Key Signaling Proteins in TNBC Cells

| Protein | Effect of this compound Treatment | Citation |

| p-Akt | Markedly decreased | |

| p-p38 | Obviously increased | |

| c-Myc | Markedly decreased | |

| p-ERK | Markedly decreased | |

| Bax (mRNA) | Remarkably increased | |

| Bcl-2 (mRNA) | Evidently decreased |

Signaling Pathways

The anticancer activity of this compound is linked to its ability to induce oxidative stress and modulate critical signaling cascades that govern cell survival and death.

This compound-Induced Apoptosis via ROS and Akt/p38 MAPK Pathway

This compound treatment leads to a significant elevation in intracellular Reactive Oxygen Species (ROS). This increase in ROS is believed to be a key upstream event that triggers the apoptotic cascade. Subsequently, this compound influences the phosphorylation status of key proteins in the Akt and p38 MAPK pathways. Specifically, it inhibits the phosphorylation of Akt, a protein kinase that promotes cell survival, and promotes the phosphorylation of p38 MAPK, a kinase involved in stress-induced apoptosis. This dual action shifts the cellular balance towards apoptosis.

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Vitro Anticancer Activity of Eupalinolide O: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines in vitro. This technical guide synthesizes the available preclinical data on the in vitro activity of this compound, with a focus on its impact on triple-negative breast cancer (TNBC) cells. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been quantified against several human cancer cell lines, with a notable efficacy observed in TNBC models. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.

| Cancer Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| MDA-MB-231 (TNBC) | MTT | 24 | 10.34 |

| 48 | 5.85 | ||

| 72 | 3.57 | ||

| MDA-MB-453 (TNBC) | MTT | 24 | 11.47 |

| 48 | 7.06 | ||

| 72 | 3.03 | ||

| MDA-MB-468 (Breast Cancer) | Not Specified | Not Specified | Data indicates significant activity |

Data compiled from a study by Zhao et al. (2022).[1]

Notably, this compound displayed a time- and concentration-dependent inhibitory effect on the viability of TNBC cells.[1] In contrast, the compound showed minimal to no cytotoxic effects on normal human epithelial cells (MCF 10A), suggesting a degree of selectivity for cancer cells.[1]

Experimental Protocols

The following section details the methodologies employed in the in vitro evaluation of this compound's anticancer activity.

Cell Culture and Treatment

Triple-negative breast cancer cell lines, MDA-MB-231 and MDA-MB-453, and the human normal epithelial cell line, MCF 10A, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1] Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells were treated with varying concentrations of this compound (typically ranging from 0 to 20 µM) for specified durations (24, 48, and 72 hours).[1]

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Following treatment with this compound, MTT solution was added to the cells and incubated. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product. The formazan crystals were then dissolved, and the absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control.

Clonogenic Assay (Colony Formation Assay)

To assess the long-term proliferative potential of cancer cells after treatment, a clonogenic assay was performed. Cells were seeded at a low density and treated with this compound. After a designated period, the medium was replaced with fresh, drug-free medium, and the cells were allowed to grow until visible colonies formed. The colonies were then fixed, stained, and counted to evaluate the effect of the compound on the cells' ability to form colonies.

Apoptosis Analysis (Flow Cytometry)

Flow cytometry was utilized to quantify the extent of apoptosis (programmed cell death) induced by this compound. Treated cells were harvested, washed, and stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells. The stained cells were then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Western blotting was employed to investigate the molecular mechanisms underlying the effects of this compound, particularly its influence on key signaling pathways. After treatment, total protein was extracted from the cells, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p38, caspases) and subsequently with secondary antibodies. The protein bands were visualized using a chemiluminescence detection system.

Visualizing the Mechanisms of Action

Experimental Workflow

The following diagram illustrates the typical experimental workflow for evaluating the in vitro anticancer activity of this compound.

Workflow for in vitro evaluation of this compound.

Signaling Pathway

This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and subsequently affecting the Akt/p38 MAPK signaling pathway.

Signaling pathway of this compound in TNBC cells.

Conclusion

The available in vitro data strongly suggest that this compound is a potent inhibitor of triple-negative breast cancer cell growth. Its mechanism of action involves the induction of apoptosis through the modulation of ROS generation and the subsequent regulation of the Akt/p38 MAPK signaling cascade. Further research is warranted to fully elucidate the therapeutic potential of this compound, including its activity in other cancer types and its efficacy in in vivo models. The detailed protocols and summarized data provided in this guide offer a solid foundation for future investigations into this promising natural compound.

References

Eupalinolide O: A Technical Guide for Researchers

An In-depth Examination of the Sesquiterpene Lactone Eupalinolide O, Including its Physicochemical Properties, Anticancer Activity, and Mechanisms of Action.

This technical guide provides a comprehensive overview of this compound, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document summarizes its chemical properties, presents quantitative data on its cytotoxic effects, details relevant experimental protocols, and illustrates its known signaling pathways.

Physicochemical Properties of this compound

This compound is a natural compound that has garnered interest for its biological activities.[1][2][3][4]

| Property | Value |

| CAS Number | 2170228-67-6 |

| Molecular Formula | C₂₂H₂₆O₈ |

| Molecular Weight | 418.44 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Source | Eupatorium lindleyanum DC. |

| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Anticancer Activity of this compound

This compound has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[2] It has been shown to induce cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values of this compound against various TNBC cell lines are presented below. These values highlight the compound's potent cytotoxic effects.

| Cell Line | Time Point | IC₅₀ (µM) |

| MDA-MB-231 | 24 h | 10.34 |

| 48 h | 5.85 | |

| 72 h | 3.57 | |

| MDA-MB-453 | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 | |

| Data sourced from a study by Zhao et al. (2022) |

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-453) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and incubated for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, MTT reagent (20 µL) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically DMSO.

-

Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound for a specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

This compound-Induced Apoptosis via ROS and Akt/p38 MAPK Pathways

This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 MAPK signaling pathway.

Caption: this compound induces apoptosis via ROS and Akt/p38 MAPK pathways.

Eupalinolide J and the STAT3 Signaling Pathway

A related compound, Eupalinolide J, has been identified as an inhibitor of the STAT3 signaling pathway, which is crucial for cancer cell proliferation and metastasis. Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes.

Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the anticancer properties of this compound.

Caption: Workflow for assessing this compound's anticancer effects.

References

- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant potential as an anti-cancer agent, notably in triple-negative breast cancer models. Its mechanism of action involves the induction of apoptosis through the modulation of reactive oxygen species (ROS) and the Akt/p38 MAPK signaling pathway. Despite its promising therapeutic profile, the successful development of this compound as a pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for researchers to determine these parameters. Due to the limited availability of quantitative data in public literature, this guide also presents illustrative data from closely related sesquiterpene lactones to provide context and guidance for experimental design.

Introduction

This compound is a natural product that has garnered interest for its cytotoxic effects against cancer cells.[1] Its therapeutic potential is linked to its ability to induce cell cycle arrest and apoptosis.[1] A critical step in the preclinical and clinical development of any new chemical entity is the characterization of its solubility and stability. These parameters are fundamental to designing appropriate formulations for in vitro and in vivo studies, ensuring consistent dosing, and establishing a suitable shelf-life for the active pharmaceutical ingredient (API) and its formulated product.

This document serves as a technical resource for researchers, providing the available data on this compound's solubility and stability, detailed methodologies for its experimental determination, and a visualization of its known signaling pathway.

Solubility of this compound

The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Qualitative and Semi-Quantitative Solubility Data

This compound has been qualitatively described as soluble in a range of organic solvents. While precise quantitative values are scarce in the literature, the following solvents are known to dissolve this compound:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

One commercially available source of this compound provides semi-quantitative solubility data in a mixed solvent system, indicating a solubility of ≥ 2.5 mg/mL in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] The same source indicates the preparation of a 25.0 mg/mL stock solution in DMSO .[2]

Quantitative Solubility Data Summary

To date, comprehensive quantitative solubility data for this compound in a wide range of neat solvents has not been published. To provide a reference for researchers, the following table includes illustrative solubility data for other sesquiterpene lactones. It is important to note that these values are for structurally related compounds and should be used as a general guide for solvent selection in experimental work with this compound.

| Solvent | Illustrative Solubility of Other Sesquiterpene Lactones (Compound) | Reference |

| Water | 5.1 mg/L (Dehydrocostuslactone), 26.0 mg/L (Costunolide) | [3] |

| Ethanol | Soluble in 40 parts (Santonin) | |

| Chloroform | Soluble in 4 parts (Santonin) | |

| Diethyl Ether | Soluble in 140 parts (Santonin) |

Note: "Soluble in X parts" means 1 gram of solute dissolves in X mL of solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile (B52724), ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration of the solute in the solution remains constant.

-

Sample Preparation for Analysis: After equilibration, allow the vials to stand to let the excess solid settle.

-

Separation of Saturated Solution: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.

-

Dilution: Immediately dilute the clear, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Stability of this compound

Understanding the chemical stability of this compound is crucial for its handling, storage, and the development of stable pharmaceutical formulations. Stability studies, including forced degradation, help to identify potential degradation products and establish the intrinsic stability of the molecule.

Known Stability Information

Sesquiterpene lactones, as a class of compounds, can be susceptible to degradation, particularly through hydrolysis of the lactone ring, especially under basic conditions.

Experimental Protocols for Stability and Forced Degradation Studies

The following protocols are based on established methods for assessing the stability of pharmaceutical compounds and are adapted for this compound.

A crucial prerequisite for stability studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from its degradation products.

Workflow for Method Development:

Objective: To identify the likely degradation products of this compound and to establish its degradation pathways under various stress conditions.

Materials:

-

This compound solution of known concentration (e.g., in acetonitrile or methanol)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Store at room temperature or elevated temperature (e.g., 60°C) for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze by HPLC.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Store at room temperature for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of HCl, dilute with mobile phase, and analyze by HPLC.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Store at room temperature for a specified period. At various time points, withdraw samples, dilute with mobile phase, and analyze by HPLC.

-

Thermal Degradation: Place a sample of the solid this compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C). At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, dilute as necessary, and analyze by HPLC.

-

Photostability: Expose a sample of the solid this compound and a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. After the exposure period, prepare and analyze the samples by HPLC.

Data Analysis:

For each condition, monitor the decrease in the peak area of this compound and the formation of any new peaks (degradation products). The degradation kinetics (e.g., first-order or second-order) can be determined by plotting the concentration of this compound versus time.

Signaling Pathway of this compound

This compound has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the generation of reactive oxygen species (ROS) and affecting the Akt/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Conclusion

This compound presents a promising avenue for the development of new anti-cancer therapies. However, a significant gap exists in the publicly available data regarding its quantitative solubility and stability. This technical guide has summarized the current knowledge and provided detailed, actionable experimental protocols for researchers to systematically characterize these critical physicochemical properties. The successful application of these methodologies will be instrumental in advancing the development of this compound from a promising natural product to a potential clinical candidate. The elucidation of its signaling pathway further underscores the importance of continued research into its therapeutic applications. Future work should focus on generating robust quantitative data for the solubility and stability of this compound in a variety of pharmaceutically relevant solvents and conditions.

References

Spectroscopic Data and Structural Elucidation of Eupalinolide O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Found in plants of the Eupatorium genus, these compounds are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in the identification and characterization of this and similar natural products.

Chemical Structure

Molecular Formula: C₂₂H₂₆O₈ Molecular Weight: 418.44 g/mol Class: Sesquiterpenoid

Spectroscopic Data

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available through further research.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is crucial for determining the elemental composition of a molecule.

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| Data not available in search results |

Note: Specific HRESIMS data and fragmentation patterns for this compound were not available in the provided search results. This table is intended to be populated with such data for a complete analysis.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are generalized experimental protocols for NMR and MS analysis of sesquiterpenoids like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A pure sample of the isolated compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Data Acquisition:

-

¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

For ¹H NMR, standard parameters include a 30° pulse width, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer acquisition time.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) is a common soft ionization technique used for sesquiterpenoids.

-

High-resolution mass spectra are acquired using an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain accurate mass measurements.

-

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and elemental composition. The fragmentation pattern in the MS/MS spectra provides valuable clues about the different structural motifs within the molecule.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Methodological & Application

Eupalinolide O: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone extracted from Eupatorium lindleyanum DC., has demonstrated significant anti-cancer properties in preclinical studies.[1][2] It has been shown to inhibit the growth of cancer cells, particularly triple-negative breast cancer (TNBC), by inducing apoptosis and causing cell cycle arrest.[1][2] The mechanism of action involves the generation of reactive oxygen species (ROS) and modulation of the Akt/p38 MAPK signaling pathway.[1] This document provides detailed protocols for in vitro experiments to evaluate the efficacy of this compound, along with data presentation guidelines and visualizations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through a multi-faceted approach. The primary mechanism involves the induction of apoptosis, or programmed cell death. This is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn modulates the Akt/p38 MAPK signaling pathway. This modulation leads to a cascade of events including the loss of mitochondrial membrane potential and the activation of caspases, ultimately resulting in apoptotic cell death. Furthermore, this compound has been observed to cause cell cycle arrest in the G2/M phase, further contributing to its anti-proliferative effects. While this compound's primary target appears to be the Akt/p38 MAPK pathway, other related compounds from the same plant, like Eupalinolide J, have been shown to target the STAT3 signaling pathway.

Quantitative Data

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

| MCF 10A (Normal Breast Epithelial) | Insensitive | Insensitive | Insensitive |

Data sourced from a study by Zhao et al. (2022).

Table 2: Effect of this compound on Colony Formation of TNBC Cells

| Cell Line | Concentration (µM) | Reduction in Colony Number |

| MDA-MB-231 | 5 | Significant |

| 10 | Significant | |

| MDA-MB-453 | 5 | Significant |

| 10 | Significant |

Qualitative summary based on data from Zhao et al. (2022).

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) and a normal human breast epithelial cell line (e.g., MCF 10A) for control.

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound: Dissolve in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and dilute with culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-p38, p38, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its in vitro evaluation.

Caption: this compound induces apoptosis via ROS-mediated Akt/p38 MAPK signaling.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. This compound Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of Eupalinolide O Stock Solutions for Cellular Assays

Audience: This document is intended for researchers, scientists, and drug development professionals working with Eupalinolide O in various biological assays.

Introduction

This compound is a sesquiterpene lactone with demonstrated anticancer properties, including the induction of apoptosis and cell cycle arrest in cancer cells[1][2]. To ensure accurate and reproducible results in in vitro and in vivo studies, the correct preparation and storage of this compound stock solutions are critical. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating the required mass of the compound to achieve a desired stock solution concentration.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₆O₈ | [3][4] |

| Molecular Weight | 418.44 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (Varies by supplier) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

Recommended Solvents and Storage

3.1. Solvent Selection

Based on its physicochemical properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for use in biological assays. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound. For some related compounds, it has been noted that hygroscopic DMSO can negatively impact solubility, so using a newly opened bottle of DMSO is recommended.

3.2. Storage and Stability

Proper storage is vital to maintain the integrity of this compound.

-

Solid Compound: The powdered form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to two years.

-

Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. The recommended storage conditions for stock solutions are:

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

-

It is also recommended to protect the stock solution from light. Whenever feasible, solutions should be prepared fresh on the day of use.

-

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

4.1. Materials

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or cryogenic vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

4.2. Procedure

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Mass Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.

-

Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock solution:

-

Mass (mg) = 10 mM × 1 mL × (418.44 g/mol / 1000 mg/g) = 4.1844 mg

-

-